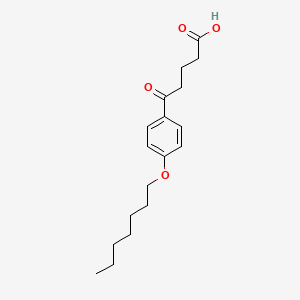

5-(4-Heptyloxyphenyl)-5-oxovaleric acid

Descripción

5-(4-Heptyloxyphenyl)-5-oxovaleric acid (CAS: 61040-81-1) is a substituted phenylketovaleric acid derivative characterized by a 4-heptyloxyphenyl group attached to a γ-ketovaleric acid backbone. Its molecular formula is C₁₈H₂₆O₄, with a molecular weight of 306.39 g/mol . The heptyloxy (OC₇H₁₅) substituent imparts significant lipophilicity, making it distinct from shorter-chain or polar-substituted analogs.

Propiedades

IUPAC Name |

5-(4-heptoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-3-4-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKCXSYGBLWGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645456 | |

| Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-18-2 | |

| Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Heptyloxyphenyl)-5-oxovaleric acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-heptyloxyphenol and a suitable valeric acid derivative.

Esterification: The 4-heptyloxyphenol undergoes esterification with valeric acid or its derivatives under acidic conditions to form an intermediate ester.

Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Heptyloxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anti-inflammatory Agents

Research indicates that compounds similar to 5-(4-Heptyloxyphenyl)-5-oxovaleric acid exhibit anti-inflammatory properties by acting as inhibitors of lipoxygenases, enzymes involved in the inflammatory process. Studies have shown that substituents on the phenyl ring can significantly affect the inhibitory potency against specific lipoxygenase isoforms, suggesting that modifications can enhance therapeutic efficacy .

2. Cancer Research

The compound's structure allows it to interact with biological membranes and potentially modulate signaling pathways involved in cancer cell proliferation. For instance, derivatives of this compound have been investigated for their ability to inhibit cancer cell growth in vitro by targeting metabolic pathways crucial for tumor survival .

Biochemical Applications

1. Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor in various biochemical assays. It has shown promise in selectively inhibiting certain enzymes linked to metabolic disorders, which could lead to the development of new therapeutic agents for conditions such as diabetes and obesity .

2. Drug Development

The compound serves as a lead structure for the synthesis of new drugs aimed at treating chronic diseases. Its derivatives have been synthesized and tested for their pharmacological profiles, demonstrating varying degrees of biological activity that can be optimized through chemical modifications .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is being explored for its potential use in creating novel polymers with specific thermal and mechanical properties. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as flexibility and thermal stability .

2. Nanotechnology

The compound's ability to self-assemble into nanostructures opens avenues for its application in nanotechnology, particularly in drug delivery systems where controlled release of therapeutic agents is crucial. Research is ongoing to evaluate its effectiveness in encapsulating drugs within nanocarriers .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anti-inflammatory effects | Demonstrated significant inhibition of lipoxygenase activity with IC50 values indicating high potency compared to control compounds. |

| Study 2 | Evaluate anticancer properties | Showed reduced proliferation rates in cancer cell lines treated with this compound derivatives. |

| Study 3 | Assess polymerization potential | Successfully incorporated into polymer matrices resulting in enhanced mechanical properties compared to standard polymers. |

Mecanismo De Acción

The mechanism of action of 5-(4-Heptyloxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxyphenyl group may facilitate binding to hydrophobic pockets, while the valeric acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways.

Comparación Con Compuestos Similares

Structural and Electronic Effects

- Lipophilicity : The heptyloxy group in the target compound significantly enhances hydrophobicity (logP ~4.5 estimated) compared to methoxy (logP ~1.5) or halogenated analogs. This property is critical for membrane permeability in drug design .

- Electron-withdrawing substituents (e.g., F, I) polarize the ketone and carboxylic acid groups, enhancing acidity (pKa ~3.5 for fluorinated vs. ~4.2 for methoxy derivatives) .

Actividad Biológica

5-(4-Heptyloxyphenyl)-5-oxovaleric acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a heptyloxyphenyl group attached to a 5-oxovaleric acid backbone. The molecular formula is C15H22O3, with a molecular weight of 250.34 g/mol. Its structural uniqueness allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate lipid metabolism and influence inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of lipoxygenases, enzymes involved in the metabolism of arachidonic acid, which plays a crucial role in inflammation and cancer progression .

Potential Mechanisms:

- Inhibition of Lipoxygenase Activity : It is hypothesized that the compound may inhibit the activity of mammalian lipoxygenases (ALOX), which are implicated in various inflammatory diseases and cancer models .

- Modulation of Metabolic Pathways : The compound may alter metabolic pathways related to fatty acids, influencing overall lipid profiles in biological systems .

In Vitro Studies

In vitro experiments have indicated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For instance, studies have shown that it can reduce cell proliferation and induce apoptosis in human lung adenocarcinoma cells.

Case Studies

- Lung Cancer : A study involving lung adenocarcinoma cells demonstrated that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent .

- Inflammation Models : In models of inflammation, this compound exhibited properties that reduced inflammatory markers, indicating its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 5-(4-Methoxyphenyl)-5-oxovaleric acid | Methoxy substitution | Anti-inflammatory effects |

| 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid | Dimethyl substitution | Antitumor activity |

The comparison indicates that while similar compounds exhibit some degree of biological activity, the heptyloxy substitution in this compound may enhance its lipophilicity and bioavailability, potentially leading to improved therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.